molecular formula C16H15ClF3NO2 B604394 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 450383-21-8

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B604394
CAS No.: 450383-21-8
M. Wt: 345.74g/mol
InChI Key: JJWNCYFCSKJELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound known for its unique chemical structure and properties This compound features a trifluoromethyl group, which is often associated with enhanced chemical stability and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-2-(trifluoromethyl)aniline. This intermediate is then reacted with appropriate reagents to form the final compound. Common synthetic routes include:

    Nitration and Reduction: Nitration of 4-chloro-2-(trifluoromethyl)benzene followed by reduction to obtain 4-chloro-2-(trifluoromethyl)aniline.

    Condensation Reactions: The intermediate is then subjected to condensation reactions with suitable carbonyl compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The chloro and amino groups further contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-2-(trifluoromethyl)aniline
  • 4-Chloro-2-(trifluoromethyl)benzene

Uniqueness

The uniqueness of 2-({[4-Chloro-2-(trifluoromethyl)phenyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-chloro-2-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO2/c1-15(2)6-13(22)10(14(23)7-15)8-21-12-4-3-9(17)5-11(12)16(18,19)20/h3-5,8,22H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWNCYFCSKJELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=C(C=C(C=C2)Cl)C(F)(F)F)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.